molecular formula C19H19ClFN3OS B5104913 3-[3-Chloro-4-(piperidin-1-YL)phenyl]-1-(3-fluorobenzoyl)thiourea

3-[3-Chloro-4-(piperidin-1-YL)phenyl]-1-(3-fluorobenzoyl)thiourea

Cat. No.: B5104913
M. Wt: 391.9 g/mol
InChI Key: BLUQBVFTUFYEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-Chloro-4-(piperidin-1-YL)phenyl]-1-(3-fluorobenzoyl)thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a piperidine ring, a chlorinated phenyl group, and a fluorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Chloro-4-(piperidin-1-YL)phenyl]-1-(3-fluorobenzoyl)thiourea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-Chloro-4-(piperidin-1-YL)phenyl]-1-(3-fluorobenzoyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiourea derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-[3-Chloro-4-(piperidin-1-YL)phenyl]-1-(3-fluorobenzoyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-Chloro-4-(piperidin-1-YL)phenyl]-1-(3-fluorobenzoyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in critical biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[3-Chloro-4-(piperidin-1-YL)phenyl]-1-(3-fluorobenzoyl)urea: Similar structure but with a urea moiety instead of thiourea.

    3-[3-Chloro-4-(piperidin-1-YL)phenyl]-1-(3-fluorobenzoyl)guanidine: Contains a guanidine group instead of thiourea.

    3-[3-Chloro-4-(piperidin-1-YL)phenyl]-1-(3-fluorobenzoyl)carbamate: Features a carbamate group in place of thiourea.

Uniqueness

The uniqueness of 3-[3-Chloro-4-(piperidin-1-YL)phenyl]-1-(3-fluorobenzoyl)thiourea lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiourea moiety, in particular, may contribute to its potential as a versatile reagent and therapeutic agent.

Properties

IUPAC Name

N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3OS/c20-16-12-15(7-8-17(16)24-9-2-1-3-10-24)22-19(26)23-18(25)13-5-4-6-14(21)11-13/h4-8,11-12H,1-3,9-10H2,(H2,22,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUQBVFTUFYEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.